2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride
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Overview
Description
2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is a complex organic compound that features a pyrrolo[3,4-c]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethoxybenzaldehyde with a suitable pyridine derivative under acidic conditions, followed by cyclization and reduction steps. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine moieties, often using reagents like alkyl halides or sulfonates. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures.
Scientific Research Applications
2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound may be used in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of 2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological pathways. Detailed studies on its binding affinity and interaction with these targets are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar compounds to 2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride include other pyrrolo[3,4-c]pyridine derivatives and benzyl-substituted pyridines. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical and biological properties .
Properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl]-1,3-dihydropyrrolo[3,4-c]pyridine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.2ClH/c1-19-15-4-3-13(16(7-15)20-2)10-18-9-12-5-6-17-8-14(12)11-18;;/h3-8H,9-11H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOPBUFERWBHNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CC3=C(C2)C=NC=C3)OC.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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